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Compound of Interest

5'-O-DMT-2"-O-iBu-N-Bz-
Compound Name: _
Guanosine

Cat. No.: B150682

CAS Number: 81279-39-2

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-
(tert-butyldimethylsilyl)-N2-isobutyryl-guanosine, a critical protected nucleoside for the chemical
synthesis of RNA. This document details the compound's properties, provides a detailed
experimental protocol for its synthesis, and outlines its application in solid-phase
oligonucleotide synthesis. The guide is intended to serve as a valuable resource for
researchers in the fields of nucleic acid chemistry, drug discovery, and molecular biology.

Compound Identification and Properties

The subject of this guide is the guanosine derivative with protecting groups at the 5'-hydroxyl,
2'-hydroxyl, and the exocyclic amine of the guanine base. These protecting groups are
essential for the controlled, stepwise synthesis of RNA oligonucleotides.

Systematic Name: N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-
hydroxy-3-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-
yl)isobutyramide
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Common Synonyms:

e 5-0O-DMT-2'-O-TBDMS-N-isobutyryl-guanosine

e 5-0O-DMT-2'-O-TBDMS-ibu-rG

The table below summarizes the key properties of this compound.

Property Value

CAS Number 81279-39-2

Molecular Formula C41H51Ns0sSi
Molecular Weight 769.96 g/mol
Appearance White to off-white solid
Storage Conditions -20°C, protect from light
Purity (Typical) >95%

Experimental Protocols

The synthesis of 5'-O-DMT-2'-O-TBDMS-Nz-isobutyryl-guanosine is a multi-step process that
involves the protection of the various functional groups of the guanosine nucleoside. Below is a
representative protocol for its preparation.

Synthesis of N2-isobutyryl-Guanosine

o Materials: Guanosine, Pyridine (anhydrous), Trimethylsilyl chloride (TMSCI), Isobutyric
anhydride.

e Procedure:
1. Suspend guanosine in anhydrous pyridine.
2. Add trimethylsilyl chloride to protect the hydroxyl groups and the exocyclic amine.

3. After stirring, add isobutyric anhydride to selectively acylate the exocyclic amine.
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4. Quench the reaction with water, followed by the addition of aqueous ammonia to remove
the silyl protecting groups.

5. Purify the resulting N2-isobutyryl-guanosine by silica gel chromatography.

Synthesis of 5'-O-DMT-N?-isobutyryl-Guanosine

e Materials: N2-isobutyryl-guanosine, Pyridine (anhydrous), 4,4'-Dimethoxytrityl chloride (DMT-
Cl).

e Procedure:
1. Dissolve N2-isobutyryl-guanosine in anhydrous pyridine.
2. Add DMT-CI and stir at room temperature.
3. Monitor the reaction by thin-layer chromatography (TLC).
4. Upon completion, quench the reaction with methanol.

5. Extract the product with an organic solvent and purify by silica gel chromatography to yield
5'-O-DMT-Nz2-isobutyryl-guanosine.

Selective 2'-O-TBDMS Protection

o Materials: 5'-O-DMT-Nz2-isobutyryl-guanosine, Tetrahydrofuran (THF, anhydrous), N,N-
diisopropylethylamine (DIPEA), tert-Butyldimethylsilyl chloride (TBDMS-CI), Silver nitrate
(AgNO:3).

e Procedure:
1. Dissolve 5'-O-DMT-N2-isobutyryl-guanosine in anhydrous THF.
2. Add silver nitrate and stir the suspension.
3. Add DIPEA and TBDMS-CI and continue stirring at room temperature.

4. Monitor the reaction by TLC.
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5. Upon completion, filter the reaction mixture and concentrate the filtrate.

6. Purify the residue by silica gel chromatography to isolate 5'-O-DMT-2'-O-TBDMS-N2-
isobutyryl-guanosine.

Phosphitylation to Yield the Phosphoramidite

o Materials: 5-O-DMT-2'-O-TBDMS-Nz2-isobutyryl-guanosine, Dichloromethane (DCM,
anhydrous), DIPEA, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

e Procedure:
1. Dissolve the 2'-O-TBDMS protected nucleoside in anhydrous DCM.
2. Add DIPEA to the solution.

3. Cool the reaction mixture to 0°C and add 2-cyanoethyl N,N-
diisopropylchlorophosphoramidite dropwise.

4. Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

5. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

6. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and
concentrate under reduced pressure.

7. Purify the crude product by precipitation into cold hexanes to yield the final
phosphoramidite.

Application in Solid-Phase Oligonucleotide
Synthesis

The phosphoramidite of 5'-O-DMT-2'-O-TBDMS-Nz2-isobutyryl-guanosine is a key building block
for the automated solid-phase synthesis of RNA. The synthesis cycle involves four main steps:
detritylation, coupling, capping, and oxidation.
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Experimental Workflow for Solid-Phase RNA Synthesis

o Support Preparation: The synthesis begins with the first nucleoside attached to a solid
support, typically controlled pore glass (CPG), with a free 5-OH group.

Detritylation: The acid-labile 5'-DMT group is removed using a solution of a weak acid, such
as trichloroacetic acid (TCA) in DCM, to expose the 5'-hydroxyl group for the next coupling
step.

Coupling: The phosphoramidite of 5-O-DMT-2'-O-TBDMS-Nz-isobutyryl-guanosine is
activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the
free 5'-hydroxyl group of the support-bound nucleoside.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g.,
acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutations in
the final oligonucleotide.

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester
using an oxidizing agent, typically an iodine solution.

Cycle Repetition: The detritylation step is repeated to begin the next cycle of nucleotide
addition. This process is repeated until the desired RNA sequence is synthesized.

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved
from the solid support, and all protecting groups (cyanoethyl from the phosphate backbone,
isobutyryl from the guanine base, and TBDMS from the 2'-hydroxyl groups) are removed in a
series of deprotection steps.

Purification: The final RNA product is purified using techniques such as high-performance
liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualization of the Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase RNA synthesis.
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Solid-Phase Synthesis Cycle
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 To cite this document: BenchChem. [Technical Guide: 5-O-DMT-2'-O-TBDMS-Nz2-isobutyryl-
Guanosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150682#cas-number-for-5-o-dmt-2-o-ibu-n-bz-
guanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b150682?utm_src=pdf-body-img
https://www.benchchem.com/product/b150682#cas-number-for-5-o-dmt-2-o-ibu-n-bz-guanosine
https://www.benchchem.com/product/b150682#cas-number-for-5-o-dmt-2-o-ibu-n-bz-guanosine
https://www.benchchem.com/product/b150682#cas-number-for-5-o-dmt-2-o-ibu-n-bz-guanosine
https://www.benchchem.com/product/b150682#cas-number-for-5-o-dmt-2-o-ibu-n-bz-guanosine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150682?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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